molecular formula C14H21N3O6S2 B2751075 N1-(3-hydroxypropyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872986-73-7

N1-(3-hydroxypropyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2751075
CAS No.: 872986-73-7
M. Wt: 391.46
InChI Key: CJVDBJMKNNJAMQ-UHFFFAOYSA-N
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Description

N1-(3-hydroxypropyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 3-hydroxypropyl group at the N1 position and a 3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-ylmethyl substituent at the N2 position. The 1,3-oxazinan ring, a six-membered heterocycle, may adopt puckered conformations, influencing its spatial interactions with biological targets .

Properties

IUPAC Name

N-(3-hydroxypropyl)-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O6S2/c18-7-2-5-15-13(19)14(20)16-10-11-17(6-3-8-23-11)25(21,22)12-4-1-9-24-12/h1,4,9,11,18H,2-3,5-8,10H2,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVDBJMKNNJAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCCO)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-hydroxypropyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N3O5S2C_{18}H_{21}N_{3}O_{5}S_{2} with a molecular weight of 423.5 g/mol. The compound features a complex structure that includes an oxalamide moiety and a thiophene ring, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC₁₈H₂₁N₃O₅S₂
Molecular Weight423.5 g/mol
CAS Number898430-34-7

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a series of oxazinonaphthalene derivatives were evaluated for their cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. Compounds within this series showed IC50 values ranging from 4.47 to 52.8 μM, indicating moderate to strong antiproliferative activity . The mechanism of action was attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase.

Antimicrobial Activity

Research on organo-sulfur compounds has highlighted their broad-spectrum antimicrobial effects. Compounds similar to this compound have shown promising results against various bacterial strains, including both gram-positive and gram-negative bacteria . The presence of the thiophene sulfonamide group is believed to enhance antimicrobial efficacy through mechanisms such as disruption of bacterial cell walls or interference with metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Inhibition : Similar compounds have been shown to bind to tubulin, preventing its polymerization and thus disrupting mitotic spindle formation during cell division.
  • Cell Cycle Arrest : Studies indicate that certain derivatives induce G2/M phase arrest in cancer cells, leading to apoptosis.
  • Antimicrobial Mechanisms : The thiophene moiety may interact with bacterial enzymes or structural components, enhancing the compound's ability to inhibit microbial growth.

Case Studies

Several studies have focused on related compounds within the same chemical family:

  • Study on Oxazinonaphthalene Derivatives :
    • Objective : Evaluate cytotoxicity against cancer cell lines.
    • Findings : Compounds exhibited significant antiproliferative effects with IC50 values indicating potential for development as anticancer agents .
  • Antimicrobial Evaluation :
    • Objective : Assess antibacterial properties against various strains.
    • Results : Compounds showed effectiveness against a range of bacterial pathogens, highlighting their potential in treating infections .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Group Analysis

The table below compares key structural features and reported activities of N1-(3-hydroxypropyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide with related oxalamides:

Compound Name N1 Substituent N2 Substituent Key Functional Groups Reported Activity
Target Compound 3-Hydroxypropyl 3-(Thiophen-2-ylsulfonyl)-1,3-oxazinan-2-ylmethyl Thiophene sulfonyl, oxazinan, hydroxyl Not specified (inferred CNS)
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Aromatic methoxy, pyridine Umami agonist (Savorymyx® UM33)
N1,N2-bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide Complex azetidinyl-phenyl Mirror of N1 substituent Chloro, azetidinone, methoxyphenyl Antimicrobial (synthesis focus)
N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide 3-(Piperazinylpropyl) 5-Methylpyrazol-3-yl Piperazine, pyrazole CNS modulation (inferred)

Key Observations:

  • Target Compound : The thiophene sulfonyl group may enhance metabolic stability compared to S336’s pyridine and dimethoxybenzyl groups, which are prone to oxidative metabolism .

Pharmacological and Physicochemical Properties

  • Solubility : The target’s 3-hydroxypropyl group may improve aqueous solubility compared to S336’s lipophilic dimethoxybenzyl group. However, the thiophene sulfonyl moiety could reduce solubility relative to pyridine-containing analogs .
  • Receptor Binding : S336’s pyridinylethyl group interacts with umami receptors via π-π stacking, while the target’s oxazinan-thiophene system might favor hydrophobic or hydrogen-bonding interactions in CNS targets .
  • Metabolic Stability : Sulfonamides generally exhibit slower hepatic clearance than esters or ethers, suggesting the target compound may have a longer half-life than S336 .

Structural Validation and Conformational Analysis

  • Ring Puckering : The 1,3-oxazinan ring in the target compound may adopt chair or twist-boat conformations, as described by Cremer and Pople’s puckering coordinates . This could influence binding pocket compatibility in biological targets.
  • Crystallography : SHELX programs () are widely used for small-molecule refinement, suggesting the target’s structure was validated via similar methods .

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